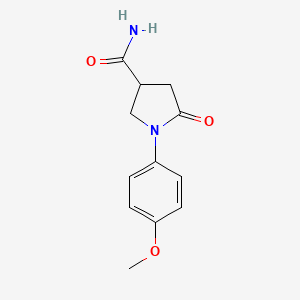

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQFJODEOCNRBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine-2,5-dione under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has demonstrated significant potential in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of pyrrolidine compounds have shown promising antibacterial and antifungal activities. In particular, compounds similar to 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide were evaluated against various strains of bacteria and fungi, demonstrating effective inhibition at low concentrations .

Anticancer Research

The compound is also being investigated for its cytotoxic effects against cancer cell lines. In vitro assays have shown that certain derivatives exhibit medium cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines . The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolidine ring can enhance or diminish cytotoxic effects, suggesting a pathway for developing more potent anticancer agents.

Pharmacological Insights

The pharmacological profile of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide includes its interactions with various biological systems:

Neuropeptide Systems

Research indicates that compounds related to 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may interact with neuropeptide systems, specifically the relaxin-3/RXFP3 system. This interaction is crucial for understanding appetite control and stress responses. Compounds that inhibit relaxin-3 activity have been shown to affect food intake and body weight regulation in animal models .

Synthetic Applications

The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various modifications leading to the synthesis of new compounds with potential biological activities.

Synthesis of Derivatives

Using methodologies such as Staudinger ketene-imine cycloaddition, researchers have synthesized new derivatives of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. These derivatives have been characterized for their biological activities, including antibacterial and anticancer properties .

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

- 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide

Uniqueness

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolidine ring and a methoxyphenyl group makes it a valuable compound for various synthetic and research applications .

This detailed article provides a comprehensive overview of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article synthesizes available data regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a carboxamide group, and a methoxy-substituted phenyl ring. Its molecular formula is , indicating a complex structure conducive to various biological interactions.

Enzyme Inhibition

Research has shown that 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide inhibits key enzymes associated with cancer progression, particularly isocitrate dehydrogenase (IDH) 1 and 2. This inhibition can lead to a reduction in tumor growth and increased apoptosis in cancer cells. For example, preliminary studies indicate that this compound effectively binds to IDH1/2 enzymes, altering metabolic pathways critical for cancer cell survival.

Anti-inflammatory Properties

The compound also exhibits promising anti-inflammatory properties. It has been observed to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These effects suggest its potential utility in treating inflammatory diseases .

Study on Enzyme Inhibition

A recent study evaluated the efficacy of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide on cancer cell lines expressing mutant IDH1/2 alleles. Results indicated a significant decrease in cell proliferation and enhanced apoptosis compared to control groups, demonstrating the compound's potential as an anticancer agent.

Anti-inflammatory Research

In another study focusing on inflammatory responses, the compound was tested in models of acute lung injury (ALI). The administration of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide resulted in reduced lung inflammation and improved survival rates in LPS-induced sepsis models. The findings support its development as a therapeutic candidate for inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The binding affinity to IDH enzymes alters cellular metabolism, leading to reduced availability of substrates necessary for tumor growth.

- Cytokine Modulation : By inhibiting NF-κB pathway activation, the compound reduces the expression of pro-inflammatory cytokines, thereby mitigating inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Enzyme Inhibition | Inhibits IDH1/2; reduces tumor growth |

| 1-[4-(dimethylsulfamoyl)phenyl]-N-(4-methoxyphenyl) | Oncology | Significant anticancer activity; enhances apoptosis |

| 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide | Anti-inflammatory | Effective against LPS-induced inflammation |

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via condensation reactions using aryl-substituted precursors. For example, analogs like 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide are synthesized by coupling carboxylic acid derivatives (e.g., 5-oxopyrrolidine-3-carboxylic acid) with aryl amines using coupling agents such as HATU or DCC in anhydrous solvents (e.g., DMF). Reflux conditions (e.g., 80–100°C for 6–12 hours) are typical, with yields ranging from 34% to 83% depending on substituents . For structural analogs, catalytic hydrogenation or acid-catalyzed cyclization may be employed to form the pyrrolidinone ring .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and ring structure (e.g., carbonyl resonance at δ ~170–175 ppm for the 5-oxo group) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns (e.g., [M+H] peaks at m/z ~300–400) .

- IR Spectroscopy : Identification of amide (C=O stretch at ~1650 cm) and aryl ether (C-O stretch at ~1250 cm) functional groups .

- Elemental Analysis : To validate purity and elemental composition (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

- Methodological Answer : SAR studies should focus on modifying the 4-methoxyphenyl and pyrrolidinone moieties. For example:

- Substituent Variation : Replace the methoxy group with halogens (e.g., fluorine) to enhance metabolic stability, as seen in MERS-CoV inhibitors where fluorinated analogs showed improved IC values .

- Ring Functionalization : Introduce heterocycles (e.g., pyridine or imidazole) at the 3-carboxamide position to modulate target binding, as demonstrated in neutrophil elastase inhibitors .

- Bioisosteric Replacement : Substitute the aryl group with bicyclic systems (e.g., dihydroisoquinoline) to improve selectivity, as reported in antiviral studies .

Computational docking (e.g., AutoDock Vina) and in vitro assays (e.g., plaque reduction neutralization tests) are critical for validating SAR hypotheses .

Q. What experimental strategies address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions in bioactivity data (e.g., varying IC values) may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assay Protocols : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., 10% DMSO vs. PBS) to minimize variability .

- Purity Validation : Employ HPLC (>95% purity) and orthogonal characterization (e.g., TLC, melting point analysis) to rule out synthetic byproducts .

- Dose-Response Curves : Perform multi-point assays (e.g., 8–10 concentrations) to ensure reproducibility of EC/IC values .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC) and publicly available databases (e.g., PubChem BioAssay) .

Q. What are the computational approaches for predicting the pharmacokinetic properties of this compound?

- Methodological Answer : Tools like SwissADME or pkCSM can predict:

- Lipophilicity : LogP values (~2.5–3.5) to assess membrane permeability .

- Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .

- Toxicity : Ames test predictions for mutagenicity and hERG channel blockade potential .

Molecular dynamics simulations (e.g., GROMACS) further refine binding kinetics to targets like viral proteases or host receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.